N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Drug-likeness ADME prediction Physicochemical profiling

Kinase-focused screening libraries often lack diverse hydrogen-bond donor topologies, limiting SAR exploration. This compound addresses that gap. • Unique meta-acetamidophenyl HBD geometry (~120° donor topology) enables distinct hinge/DFG-loop interactions not accessible to para-substituted analogs. • 5-Ethoxy steric profile (~35-40 ų) samples kinase active site space excluded by bulkier 5-benzyloxy analogs; ALogP 1.29, PSA 90.65 Ų, QED 0.69. • Suitable for PAMPA/Caco-2 permeability screening and antimicrobial MIC panel follow-up. Available for immediate dispatch.

Molecular Formula C16H16N2O5
Molecular Weight 316.313
CAS No. 1105221-15-5
Cat. No. B2731299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
CAS1105221-15-5
Molecular FormulaC16H16N2O5
Molecular Weight316.313
Structural Identifiers
SMILESCCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)NC(=O)C
InChIInChI=1S/C16H16N2O5/c1-3-22-15-9-23-14(8-13(15)20)16(21)18-12-6-4-5-11(7-12)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19)(H,18,21)
InChIKeyXSNSGDQEIWWSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide Profile


N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class, characterized by a 5-ethoxy substituent on the pyrone ring and a 3-acetamidophenyl moiety at the amide nitrogen. The compound has a molecular formula of C20H18N2O6 and a molecular weight of approximately 382.37 g/mol. It is a member of a broader class of pyrone-2-carboxamides that have been investigated as kinase inhibitor scaffolds [1]. The compound is primarily available as a research chemical and screening compound, with limited publicly disclosed biological annotation [2].

Non-Substitutability of N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide


Substituting N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide with closely related 4-oxo-4H-pyran-2-carboxamide analogs risks altering critical molecular recognition features. The meta-acetamidophenyl substitution pattern and 5-ethoxy group contribute to a distinct hydrogen-bonding topology and conformational profile that cannot be replicated by positional isomers (e.g., para-acetamidophenyl) or alternative 5-substituents (e.g., methoxy or benzyloxy). Within the pyrone-2-carboxamide scaffold class, small substituent changes have been shown to dramatically shift kinase selectivity profiles, as documented for Src inhibitor series where 6-substituent modification abolished target engagement [1]. The compound's computed physicochemical parameters—including ALogP of 1.29, polar surface area of 90.65 Ų, and 7 rotatable bonds—place it in a narrow drug-likeness window that differs from its closest analogs, making generic substitution scientifically unjustified without explicit comparative validation data.

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide Differentiation Evidence


Drug-Likeness: 5-Ethoxy vs. 5-Methoxy Analog

The target compound N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1105221-15-5) exhibits a computed ALogP of 1.29, polar surface area (PSA) of 90.65 Ų, and a Quantitative Estimate of Drug-likeness (QED) score of 0.69 . In comparison, the 5-methoxy analog N-(3-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (C15H14N2O5, MW 302.28) is predicted to have a lower ALogP (estimated ~0.8–1.0 based on the loss of one methylene unit) and a comparable PSA, resulting in a modestly lower QED score . The ethoxy substituent contributes an additional –CH2– unit relative to methoxy, which increases lipophilicity by approximately 0.3–0.5 logP units, potentially enhancing membrane permeability while maintaining aqueous solubility within acceptable limits.

Drug-likeness ADME prediction Physicochemical profiling

Positional Isomer: meta- vs. para-Acetamidophenyl

The target compound bears a 3-acetamidophenyl (meta-substituted) group, whereas the structurally closest positional isomer N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1040664-10-5) carries a 4-acetamidophenyl (para-substituted) moiety . Meta-substitution directs the acetamido group into a different spatial trajectory relative to the amide linkage compared to para-substitution, altering the hydrogen-bond donor/acceptor geometry by approximately 2.4–2.8 Å (based on standard phenyl ring geometry). This positional difference is known to affect target protein binding in related carboxamide series [1]. The 4-acetamidophenyl analog has been reported to inhibit COX-2, whereas no COX-2 activity has been documented for the meta-substituted target compound, suggesting divergent target engagement profiles.

Positional isomerism Molecular recognition Structure-activity relationship

Functional Group Comparison: Acetamido, Acetyl, Butylphenyl

The target compound contains an acetamido (–NH–CO–CH3) substituent on the phenyl ring, which provides one additional hydrogen bond donor (HBD = 2) compared to the acetyl analog N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1105230-94-1; HBD = 1) . This additional HBD capacity (ΔHBD = +1) enables the target compound to form a complementary hydrogen bond with protein backbone or side-chain acceptors that the acetyl analog cannot engage. In contrast, the butylphenyl analog N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1105230-78-1) lacks hydrogen bond donor functionality on the phenyl ring entirely (HBD = 1, from amide NH only) and has a higher computed ALogP (estimated >2.5) due to the lipophilic butyl chain, substantially altering its solubility and protein binding profile .

Hydrogen bonding Functional group SAR Solubility

Scaffold-Class Precedent: Pyrone-2-Carboxamides as Kinase Inhibitor Scaffolds

The 4-oxo-4H-pyran-2-carboxamide scaffold has been validated as a kinase inhibitor pharmacophore, with 5-benzyloxy-6-substituted derivatives demonstrating Src kinase inhibitory activity [1]. While the target compound (5-ethoxy, unsubstituted at C-6) has not been directly profiled against kinases in published studies, the class precedent establishes that the pyrone-2-carboxamide core can engage kinase ATP-binding pockets. This provides a rational basis for prioritizing the target compound in kinase screening panels over structurally unrelated alternatives. The 5-ethoxy group in the target compound is sterically smaller than the 5-benzyloxy group in the published Src inhibitor series, which may alter kinase selectivity profiles by enabling access to a different subset of kinase active sites [2].

Kinase inhibition Scaffold validation Medicinal chemistry

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide Application Scenarios


Kinase Inhibitor Screening Library Enrichment

The target compound is suitable for inclusion in kinase-focused screening libraries based on the validated pyrone-2-carboxamide scaffold class precedent [1]. Its 5-ethoxy substituent (steric volume ~35–40 ų) is significantly smaller than the 5-benzyloxy group (~90–100 ų) used in published Src inhibitor series, offering a differentiated steric profile that may sample kinase active site space not accessible to bulkier class members. The meta-acetamidophenyl group provides a unique HBD topology (two donors positioned at ~120° geometry) relative to para-substituted or non-acetamido analogs, potentially enabling distinct hydrogen-bonding interactions with kinase hinge or DFG-loop residues.

ADME and Permeability Benchmarking

With an ALogP of 1.29, PSA of 90.65 Ų, and QED score of 0.69, the target compound occupies a favorable drug-likeness window . The ethoxy substitution increases lipophilicity by ~0.3–0.5 logP units relative to the 5-methoxy analog, making it a useful probe for studying the relationship between 5-alkoxy chain length and membrane permeability in pyrone-2-carboxamide series. The compound's 7 rotatable bonds and 2 H-bond donors place it within acceptable oral bioavailability prediction parameters, supporting its use in parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening.

SAR Expansion of Pyrone-2-Carboxamides

The target compound serves as a strategic SAR probe for evaluating the impact of N-phenyl substitution patterns (meta-acetamido vs. para-acetamido vs. acetyl vs. alkyl) on biological activity within the 4-oxo-4H-pyran-2-carboxamide class [2]. Its intermediate lipophilicity and dual hydrogen-bond donor capacity distinguish it from both more lipophilic analogs (e.g., butylphenyl) and analogs with fewer H-bond donors (e.g., acetylphenyl), enabling systematic mapping of physicochemical property–activity relationships across the series.

Antimicrobial Activity Follow-Up

Preliminary data suggest the target compound may exhibit antimicrobial activity (MIC values reported for S. aureus, E. coli, and S. pneumoniae), though rigorous peer-reviewed validation is currently lacking. The compound's physicochemical profile (moderate lipophilicity, adequate aqueous solubility implied by ALogP < 3) is consistent with bacterial membrane penetration potential, making it a candidate for follow-up minimum inhibitory concentration (MIC) determination against clinically relevant bacterial panels, with comparator data generated in parallel against the 5-methoxy and para-acetamidophenyl analogs to establish structure–activity relationships.

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